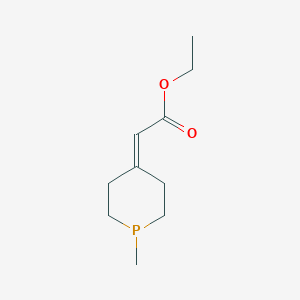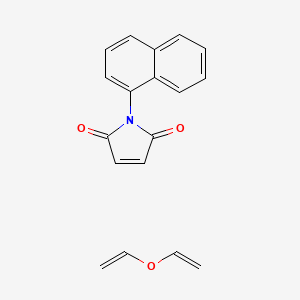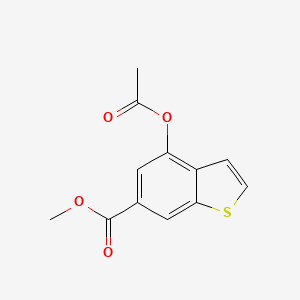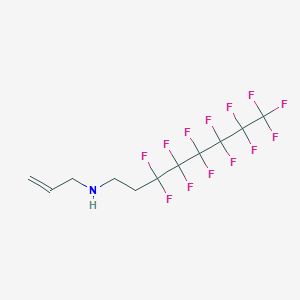
1,4,8,11-Tetraazacyclotetradecane, 5,12-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,8,11-Tetraazacyclotetradecane, 5,12-dimethyl- is a macrocyclic compound with the molecular formula C10H24N4. This compound is known for its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry . It is also referred to as a nitrogen crown ether analogue due to its structural similarity to crown ethers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4,8,11-Tetraazacyclotetradecane, 5,12-dimethyl- can be synthesized through various methods. One common approach involves the cyclization of linear tetraamines under specific conditions. For instance, the reaction of 1,2-dibromoethane with a tetraamine precursor in the presence of a base can yield the desired macrocyclic compound . The reaction typically requires controlled temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of 1,4,8,11-Tetraazacyclotetradecane, 5,12-dimethyl- often involves large-scale synthesis using similar cyclization reactions. The process may include purification steps such as recrystallization or distillation to obtain the compound in high purity . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,8,11-Tetraazacyclotetradecane, 5,12-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, alkylating agents; reactions often require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various functionalized macrocyclic compounds .
Applications De Recherche Scientifique
1,4,8,11-Tetraazacyclotetradecane, 5,12-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the study of metal ion transport and binding in biological systems.
Industry: Acts as an antioxidant in rubber and other materials, preventing oxidation and degradation.
Mécanisme D'action
The mechanism of action of 1,4,8,11-Tetraazacyclotetradecane, 5,12-dimethyl- involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with metal ions, creating a stable chelate complex. This interaction can influence various molecular targets and pathways, such as metal ion transport and catalysis .
Comparaison Avec Des Composés Similaires
1,4,8,11-Tetraazacyclotetradecane, 5,12-dimethyl- can be compared with other similar compounds, such as:
1,4,8,11-Tetraazacyclotetradecane: Lacks the dimethyl substitution, resulting in different chemical properties and reactivity.
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: Contains additional methyl groups, which can affect its steric and electronic properties.
1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane: Similar structure but with different substitution patterns, leading to variations in its coordination behavior and applications.
These comparisons highlight the uniqueness of 1,4,8,11-Tetraazacyclotetradecane, 5,12-dimethyl- in terms of its specific substitution pattern and resulting chemical properties.
Propriétés
Numéro CAS |
25682-09-1 |
|---|---|
Formule moléculaire |
C12H28N4 |
Poids moléculaire |
228.38 g/mol |
Nom IUPAC |
5,12-dimethyl-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C12H28N4/c1-11-3-5-13-8-10-16-12(2)4-6-14-7-9-15-11/h11-16H,3-10H2,1-2H3 |
Clé InChI |
ZATMZFRYHBHNEA-UHFFFAOYSA-N |
SMILES canonique |
CC1CCNCCNC(CCNCCN1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




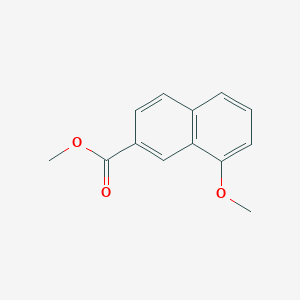

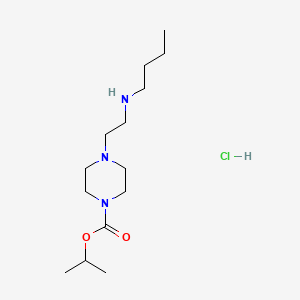
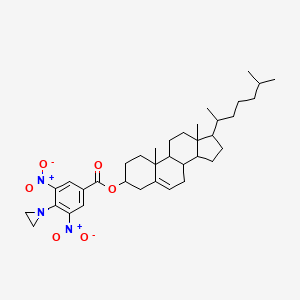
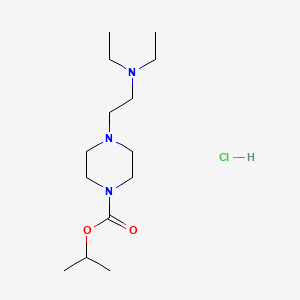
![3,5-Diphenyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14689031.png)
